molecular formula C11H13F2NO2S B4985877 N-cyclopentyl-3,4-difluorobenzenesulfonamide

N-cyclopentyl-3,4-difluorobenzenesulfonamide

Katalognummer B4985877
Molekulargewicht: 261.29 g/mol
InChI-Schlüssel: GNEFVKQOBDCBJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-3,4-difluorobenzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors, which play a crucial role in the immune system and hematopoiesis. CP-690,550 has been shown to be effective in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Wirkmechanismus

N-cyclopentyl-3,4-difluorobenzenesulfonamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. JAKs phosphorylate and activate STATs, which then translocate to the nucleus and regulate gene expression. N-cyclopentyl-3,4-difluorobenzenesulfonamide binds to the ATP-binding site of JAKs and prevents their activation, thereby inhibiting the downstream signaling pathway.
Biochemical and Physiological Effects:
N-cyclopentyl-3,4-difluorobenzenesulfonamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). It also reduces the number of activated T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. N-cyclopentyl-3,4-difluorobenzenesulfonamide has been shown to be well-tolerated in clinical trials, with minimal adverse effects.

Vorteile Und Einschränkungen Für Laborexperimente

N-cyclopentyl-3,4-difluorobenzenesulfonamide is a potent and selective inhibitor of JAK enzymes, making it an ideal tool for studying the JAK-STAT signaling pathway. It has been used in preclinical studies to investigate the role of JAKs in various diseases, such as cancer and autoimmune diseases. However, N-cyclopentyl-3,4-difluorobenzenesulfonamide has limitations in terms of its specificity, as it can also inhibit other kinases, such as JAK3 and TYK2.

Zukünftige Richtungen

There are several future directions for the research and development of N-cyclopentyl-3,4-difluorobenzenesulfonamide. One direction is to investigate its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to explore the combination of N-cyclopentyl-3,4-difluorobenzenesulfonamide with other drugs, such as biologics, to enhance its efficacy. Finally, there is a need to further elucidate the mechanism of action of N-cyclopentyl-3,4-difluorobenzenesulfonamide and its effects on the immune system.

Synthesemethoden

The synthesis of N-cyclopentyl-3,4-difluorobenzenesulfonamide involves several steps starting from commercially available starting materials. The first step involves the reaction of cyclopentylmagnesium bromide with 3,4-difluorobenzene sulfonyl chloride to yield N-cyclopentyl-3,4-difluorobenzenesulfonamide. The product is then purified by recrystallization to obtain N-cyclopentyl-3,4-difluorobenzenesulfonamide in high purity.

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-3,4-difluorobenzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-cyclopentyl-3,4-difluorobenzenesulfonamide works by inhibiting the JAK-STAT signaling pathway, which is involved in the production of pro-inflammatory cytokines.

Eigenschaften

IUPAC Name

N-cyclopentyl-3,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2S/c12-10-6-5-9(7-11(10)13)17(15,16)14-8-3-1-2-4-8/h5-8,14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEFVKQOBDCBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3,4-difluorobenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.